molecular formula C20H27N3O2 B1193136 [3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine

[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine

Cat. No. B1193136
M. Wt: 341.455
InChI Key: XQQZNYFJATXWON-UHFFFAOYSA-N
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Description

MS31 is a novel potent, selective, and cell-active SPIN1 inhibitor.

Scientific Research Applications

Anticonvulsant Potential

  • Novel Schiff bases of 3-aminomethyl pyridine, which have structural similarities to the chemical , have been synthesized and shown to exhibit anticonvulsant activity. These compounds were effective in protecting against seizures when administered intraperitoneally (Pandey & Srivastava, 2011).

Biological Activity Studies

  • Aminomethyl compounds derived from eugenol were synthesized and their biological activity was tested using the brine shrimp lethality test. Some of these compounds showed potential for further study due to their bioactivity (Rudyanto et al., 2014).

Receptor Binding Studies

  • AMDA analogs, which include structures similar to 3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine, were synthesized to study steric tolerance in 5-HT2A and H1 receptor binding sites. These studies provide insights into how large rigid annulated structures can be accommodated within receptor binding sites (Shah et al., 2010).

Imaging and Photocytotoxicity

  • Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed potential for use in cellular imaging and demonstrated photocytotoxic properties in red light, suggesting applications in cancer treatment and diagnostics (Basu et al., 2014).

Synthesis of Novel Compounds

  • Various studies have focused on synthesizing novel derivatives of compounds structurally related to 3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine, exploring their potential applications in medicinal chemistry, such as antimicrobial and anti-inflammatory activities (Mandala et al., 2013), (Prajapati, 2018).

Psycho- and Neurotropic Profiling

  • The psycho- and neurotropic properties of novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones were studied, showing potential for sedative effects and anti-amnesic activity. These findings could be relevant for the development of new psychoactive compounds (Podolsky et al., 2017).

properties

Product Name

[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine

Molecular Formula

C20H27N3O2

Molecular Weight

341.455

IUPAC Name

[3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine

InChI

InChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3

InChI Key

XQQZNYFJATXWON-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MS31;  M-S31;  MS 31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine
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[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine
Reactant of Route 3
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[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine
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Reactant of Route 4
[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine
Reactant of Route 5
[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine
Reactant of Route 6
[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine

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